(1-Methyl-2-octylcyclopropyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
651301-56-3 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(1-methyl-2-octylcyclopropyl)benzene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-9-14-17-15-18(17,2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
InChI Key |
CQQPZPGCSKUPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Methyl 2 Octylcyclopropyl Benzene and Analogues
Cyclopropane (B1198618) Ring-Opening Reactions in Arylcyclopropane Systems
The inherent strain of the cyclopropane ring, coupled with the electronic influence of the aryl substituent, makes arylcyclopropanes susceptible to ring-opening reactions through various mechanistic pathways. These reactions are a powerful tool in organic synthesis, allowing for the formation of 1,3-difunctionalized compounds.
Acid-Catalyzed Ring Opening Mechanisms (e.g., SN1-type Pathways)
In the presence of Brønsted or Lewis acids, arylcyclopropanes can undergo ring-opening. The mechanism of this process is highly dependent on the substitution pattern of the cyclopropane and the nature of the acid and solvent. For monosubstituted arylcyclopropanes, a Brønsted acid in a polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP) can promote ring-opening hydroarylation. rsc.orgresearchgate.net This transformation is thought to proceed through an SN1-type pathway where protonation of the cyclopropane ring is the initial step. This protonation occurs preferentially at the carbon atom bearing the aryl group, leading to the formation of a benzylic cation. This carbocation is stabilized by the adjacent aromatic ring and can then be trapped by a nucleophile.
The stability of the carbocation intermediate is a key factor in these reactions. In some cases, after the formation of the initial carbocation, rearrangements such as 1,2-hydride shifts can occur to form a more stable carbocation before nucleophilic attack. acs.org The choice of acid and solvent is critical; for instance, the combination of triflic acid and HFIP has been shown to be effective for the Friedel-Crafts type alkylation of electron-rich arenes with both donor-acceptor and non-donor-acceptor cyclopropanes. rsc.org
The table below summarizes the outcomes of acid-catalyzed ring-opening reactions for different arylcyclopropane systems, highlighting the diversity of products that can be obtained.
| Arylcyclopropane System | Reaction Conditions | Major Product(s) | Proposed Mechanism |
|---|---|---|---|
| Monosubstituted Arylcyclopropanes | Brønsted Acid/HFIP | 1,3-Hydroarylated Products | S~N~1-type pathway via benzylic cation |
| Donor-Acceptor Cyclopropanes | Triflic Acid/HFIP, Arene | Friedel-Crafts Alkylation Products | S~N~1-type pathway |
| Arylcyclopropanes | BCl3, Arene | 3,3-Diaryl-propyl boronic esters | Stepwise, via zwitterionic intermediate and benzylic cation acs.org |
Nucleophilic Ring Opening Pathways and Homo-Conjugate Addition
Nucleophilic attack on arylcyclopropanes can also lead to ring-opening, often proceeding through a homo-conjugate addition mechanism, particularly in donor-acceptor cyclopropanes. researchgate.net In these systems, an electron-withdrawing group on the cyclopropane ring makes the β-carbon susceptible to nucleophilic attack. This is analogous to the 1,4-addition (conjugate addition) seen in α,β-unsaturated carbonyl compounds. beilstein-journals.org
For arylcyclopropanes that are not of the donor-acceptor type, nucleophilic ring-opening can be more challenging. However, studies have shown that photosensitized electron-transfer reactions can facilitate nucleophilic substitution on arylcyclopropanes. acs.org These reactions have been found to proceed stereospecifically with inversion of configuration, suggesting an SN2-like mechanism. acs.org The use of fluorinated alcohols like HFIP can also promote the nucleophilic ring-opening of donor-acceptor cyclopropanes, even without a catalyst in some cases. rsc.orgacs.org
The reactivity in nucleophilic ring-opening is influenced by the nature of the nucleophile and the substituents on the cyclopropane ring. A variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been successfully employed in these reactions. acs.org
Oxidative Ring Opening Mechanisms (e.g., via Radical Cations)
Oxidative methods provide another avenue for the ring-opening of arylcyclopropanes. These reactions often proceed through the formation of an arylcyclopropane radical cation intermediate. researchgate.net Single-electron transfer (SET) from the arylcyclopropane to a suitable oxidant generates this reactive species. The subsequent ring-opening of the radical cation can be followed by trapping with a nucleophile, leading to 1,3-difunctionalized products. beilstein-journals.orgbeilstein-journals.orgnih.gov
Mechanistic studies have revealed that these reactions can be highly efficient and selective. rsc.org For instance, a photo-induced radical pathway involving the single-electron oxidation of both arylcyclopropanes and azine N-oxides has been reported for the 1,3-oxyheteroarylation of arylcyclopropanes. rsc.org The regioselectivity of the nucleophilic attack on the arylcyclopropane radical cation is influenced by both steric and electronic factors of the substituents on both the cyclopropane and aryl moieties. acs.org Kinetic studies have shown that these reactions are typically first-order in both the radical cation and the nucleophile. acs.org
The table below presents data on the oxidative ring-opening of various arylcyclopropane derivatives, illustrating the scope and outcomes of these transformations.
| Arylcyclopropane Derivative | Oxidant/Conditions | Nucleophile | Product Type | Key Mechanistic Feature |
|---|---|---|---|---|
| Arylcyclopropanes | Visible Light, Ethynylbenziodoxolone (EBX) | - | C-H Alkynylation or Oxyalkynylation Products rsc.org | Photo-induced radical pathway rsc.org |
| Arylcyclopropanes | Visible Light, Azine N-oxides | Azine N-oxide | β-Pyridyl Ketones rsc.org | Dual oxidation of cyclopropane and azine N-oxide rsc.org |
| Methylenecyclopropanes (MCPs) | DTBP, Lewis Acid | Aldehydes | 2-Acyl-3,4-dihydronaphthalenes nih.gov | Radical addition, ring-opening, and cyclization cascade nih.gov |
| Cyclopropanols | Ag(I), K2S2O8 | Heteroarenes | Carbonyl-containing alkyl-substituted heteroarenes beilstein-journals.org | Selective C(sp³)–C(sp³) bond cleavage and C–H activation beilstein-journals.org |
Thermal and Lewis Acid-Mediated Ring Expansions/Rearrangements
Thermal and Lewis acid-mediated reactions of arylcyclopropanes can lead to a variety of rearranged products. The high temperatures or the presence of a Lewis acid can induce cleavage of the cyclopropane ring, initiating a cascade of rearrangements. For example, the thermal rearrangement of 1-dimethylvinylidene-2-methyl-2-phenylcyclopropane has been shown to yield 2-isopropylidene-1-methylene-3-methyl-3-phenylcyclopropane through a diradical intermediate. rsc.org Kinetic studies of this reaction have determined an activation energy (Ea) of 30.4 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -2.5 e.u. rsc.org
Lewis acids can also catalyze interesting rearrangements. For instance, multi-substituted arylvinylidenecyclopropanes have been shown to undergo rearrangements in the presence of Lewis acids to form complex polycyclic structures like 6aH-benzo[c]fluorine or indene (B144670) derivatives through intramolecular Friedel-Crafts reactions. acs.org Similarly, arylmethylenecyclopropanes can react with certain alkynes in the presence of a Lewis acid like BF₃·OEt₂ to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. researchgate.net
The outcomes of these rearrangements are highly dependent on the substitution pattern of the starting arylcyclopropane and the reaction conditions.
Influence of Substituent Effects on Ring-Opening Reactivity (e.g., Donor/Acceptor Groups)
Substituents on both the aryl ring and the cyclopropane ring play a crucial role in determining the reactivity and regioselectivity of ring-opening reactions. Electron-donating groups on the aryl ring can stabilize the formation of a benzylic cation in acid-catalyzed reactions, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups can disfavor cation formation.
In nucleophilic ring-opening reactions, the presence of an electron-withdrawing group (acceptor) on the cyclopropane ring is often essential for activating the ring towards attack by a nucleophile, especially in the context of homo-conjugate addition. researchgate.net The combination of a donor group on the aryl ring and an acceptor group on the cyclopropane (donor-acceptor cyclopropanes) creates a highly reactive system that readily undergoes ring-opening with a variety of nucleophiles. acs.org
In oxidative ring-opening reactions, the electronic nature of the substituents on the aryl ring also has a significant impact. Electron-donating groups facilitate the initial single-electron transfer to form the radical cation. acs.org Studies on the oxidative radical ring-opening of methylenecyclopropanes have shown that derivatives with electron-rich aryl groups generally give higher yields than those with electron-deficient ones. nih.gov
Reactivity of Carbene Intermediates in Cyclopropanation
The synthesis of arylcyclopropanes such as (1-Methyl-2-octylcyclopropyl)benzene often involves the addition of a carbene to an alkene. Carbenes are neutral, divalent carbon species that are highly reactive intermediates. nih.govacs.org The reactivity of the carbene and the stereochemical outcome of the cyclopropanation are influenced by the electronic state of the carbene (singlet or triplet) and the nature of its substituents.
Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, generally add to alkenes in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is retained in the cyclopropane product. nih.gov Triplet carbenes, with two unpaired electrons in different orbitals, react in a stepwise manner, which can lead to a loss of stereospecificity.
The generation of carbenes can be achieved through various methods, including the decomposition of diazo compounds or the α-elimination of haloforms. fiveable.me The choice of carbene precursor and catalyst can significantly influence the selectivity of the cyclopropanation. For instance, iron-catalyzed cyclopropanation reactions using nonstabilized carbenes have been developed. acs.org
The diastereoselectivity of cyclopropanation can be influenced by the presence of directing groups on the alkene substrate. nih.gov For example, the Simmons-Smith reaction, which utilizes a carbenoid (a zinc-copper couple with diiodomethane), can be directed by a nearby hydroxyl group to achieve high diastereoselectivity. nih.gov The diastereoselectivity of carbene transfer reactions is often low for simple alkenes but can be significantly higher when a conjugated system is present in either the alkene or the carbene. acs.org
The table below provides examples of the diastereoselectivity observed in the cyclopropanation of different alkenes, illustrating the factors that control the stereochemical outcome.
| Alkene | Carbene Source/Catalyst | Product Diastereomeric Ratio (cis:trans or syn:anti) | Reference |
|---|---|---|---|
| Simple Alkyl-Substituted Alkenes | Fischer Methoxycarbene Complexes (Cr) | Generally low, near equimolar | acs.org |
| Conjugated Alkenes | Fischer Methoxycarbene Complexes (Cr) | High diastereoselectivity | acs.orgacs.org |
| Unactivated Alkenes | Thianthrene-based dielectrophiles | High diastereoselectivity | nih.gov |
| Alkenyl Cyclopropyl (B3062369) Carbinols | CH2I2, Et2Zn (Simmons-Smith) | >98:02 dr | nih.gov |
Metal-Catalyzed Carbene Transfer Reactions
Metal-catalyzed carbene transfer reactions are fundamental processes in organic synthesis, enabling the construction of cyclopropane rings and other valuable motifs. nih.gov These reactions typically involve the decomposition of a diazo compound precursor by a transition metal catalyst to generate a transient metal-carbene intermediate. digitellinc.comrsc.org This highly reactive species then transfers the carbene moiety to a substrate, such as an alkene. nih.gov
Rhodium(II) and copper(I) complexes are among the most effective catalysts for these transformations. csic.esnih.govthieme-connect.com Rhodium(II) paddlewheel complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), react with diazo compounds to form rhodium-carbenoid intermediates. nih.govacs.org These carbenoids are key to a variety of synthetic transformations, including cyclopropanation, C-H insertion, and ylide formation. nih.gov The choice of ligands on the rhodium catalyst can significantly influence the selectivity and outcome of the reaction, sometimes biasing the reaction away from potential side reactions like β-hydride migration. nih.gov
Copper-catalyzed cyclopropanation often employs copper(I) catalysts. csic.esresearchgate.net The mechanism is generally understood to involve the formation of a copper-carbene intermediate, which is the rate-limiting step of the catalytic cycle. csic.esresearchgate.net This intermediate then reacts with an alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane product. researchgate.netwikipedia.org The stereochemistry of the starting alkene is typically retained in the product, indicating a concerted mechanism. masterorganicchemistry.comduke.edu For sterically hindered or electronically diverse alkenes, catalyst systems have been developed to manage reactivity and selectivity. rsc.orgacs.org In the context of analogues like this compound, the bulky nature of the substituents would influence the approach of the alkene to the metal-carbene, affecting diastereoselectivity.
Alternative carbene precursors to the often unstable diazo compounds, such as gem-dihaloalkanes, have also been developed, broadening the scope of these reactions to include non-stabilized carbenes. digitellinc.comnsf.gov
Table 1: Comparison of Catalysts in Carbene Transfer Reactions
| Catalyst System | Carbene Precursor | Typical Substrate | Key Features |
|---|---|---|---|
| Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | Diazo Compounds | Alkenes, Alkynes | High efficiency, tunable selectivity via ligand modification. thieme-connect.comnih.gov |
| Copper(I) Complexes (e.g., [Cu(MeCN)₄]PF₆) | Diazo Compounds | Alkenes (Styrenes) | Good for diastereoselective cyclopropanation; mechanism involves a copper-carbene intermediate. csic.esresearchgate.net |
| Zinc-Copper Couple (Simmons-Smith) | Diiodomethane (B129776) (CH₂I₂) | Alkenes | Forms a zinc carbenoid; avoids explosive diazo precursors. masterorganicchemistry.com |
| Nickel/Cobalt Complexes | 1,1-Dichloroalkanes | Alkenes | Enables transfer of non-stabilized carbenes from stable precursors. digitellinc.comdigitellinc.com |
Generation and Reactivity of Non-Stabilized Carbenes
Non-stabilized carbenes, such as methylene (B1212753) or alkyl-substituted carbenes, lack adjacent groups (like aryl or carbonyl) that can delocalize the electron density, making them exceptionally reactive and often difficult to generate and control. digitellinc.comdigitellinc.com While diazoalkanes are the classical precursors for carbenes, their instability, especially for non-stabilized variants, has driven the search for alternative methods. digitellinc.comnsf.gov
One significant method for generating non-stabilized carbenes is the thermal or photochemical decomposition of the sodium salts of tosylhydrazones. youtube.comnih.govresearchgate.net This approach, known as the Bamford-Stevens reaction, involves treating a ketone or aldehyde with tosylhydrazine, followed by deprotonation with a strong base. youtube.com Heating the resulting salt generates the diazo compound in situ, which then decomposes to the carbene. nih.gov This method has been used to study the rearrangement of cyclopropyl carbenes, where the carbene is generated adjacent to a cyclopropane ring. researchgate.net
The reactivity of non-stabilized carbenes is characterized by several key transformations:
Cycloaddition: They readily add to double bonds to form cyclopropanes. youtube.comnih.gov
C-H Insertion: They can insert into C-H sigma bonds, a reaction often used to form five-membered rings through intramolecular cyclization. youtube.comnih.gov
Rearrangement: Non-stabilized carbenes are prone to rapid intramolecular rearrangements. For instance, cyclopropyl carbenes can rearrange to form cyclobutenes. researchgate.net
Recent advances have utilized transition metal catalysts, such as iron, nickel, and cobalt, to generate and control the reactivity of non-stabilized carbenes from readily available precursors like aliphatic aldehydes or 1,1-dichloroalkanes. digitellinc.comnih.gov These catalytic systems harness radical pathways or reductive cycles to generate metal carbene intermediates, which then perform the desired transformation, such as cyclopropanation, with a wide range of alkenes. digitellinc.comnih.gov
Carbene Insertion and Cycloaddition Mechanisms
Once generated, carbenes and their metal-stabilized analogues (carbenoids) undergo two primary types of reactions: insertion and cycloaddition. youtube.comyoutube.com
Carbene Insertion: This reaction involves the insertion of the carbene carbon into an existing sigma bond, most commonly a carbon-hydrogen (C-H) bond. youtube.comnih.gov Intramolecular C-H insertion is a powerful tool for constructing cyclic systems. The reaction is believed to proceed via a concerted mechanism where the carbene coordinates to the C-H bond, followed by hydride migration and C-C bond formation to yield the product. youtube.com Rhodium(II) catalysts are particularly effective at mediating intramolecular C-H insertion reactions of carbenes generated from diazo compounds. rsc.orgnih.gov For substrates analogous to this compound, intramolecular insertion could potentially occur at the benzylic C-H bonds or within the octyl chain, depending on the position of carbene generation and the resulting transition state energies.
Cycloaddition: The most common cycloaddition involving carbenes is the [2+1] cycloaddition with an alkene to form a cyclopropane. youtube.comrsc.orgfiveable.me The mechanism depends on the spin state of the carbene. Singlet carbenes, which have both electrons in the same orbital, typically add to alkenes in a single, concerted step. youtube.com This concerted mechanism is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.comyoutube.com In contrast, triplet carbenes react in a stepwise manner, forming a diradical intermediate. This allows for bond rotation before ring closure, leading to a mixture of stereoisomers. youtube.com Metal-catalyzed carbene transfer reactions, such as those with rhodium or copper, generally proceed through a concerted pathway that retains the alkene's stereochemistry. researchgate.netwikipedia.org The cycloaddition of carbenes can also occur with alkynes to form cyclopropenes or with aromatic rings, although the latter is less common. youtube.com
Electrophilic Aromatic Substitution on Cyclopropylbenzene (B146485) Derivatives
Regioselectivity and Mechanistic Aspects of Electrophilic Attack on Cyclopropyl-Substituted Benzene (B151609) Rings
In electrophilic aromatic substitution (EAS), a substituent on a benzene ring directs incoming electrophiles to specific positions. The cyclopropyl group is a potent activating group and an ortho, para-director. rsc.orgpressbooks.publeah4sci.com This means that electrophilic attack on a cyclopropylbenzene derivative will predominantly occur at the positions ortho (C2, C6) and para (C4) to the cyclopropyl group. numberanalytics.comchadsprep.com
The directing effect is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. numberanalytics.commasterorganicchemistry.com When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the cyclopropyl ring. The cyclopropyl group is uniquely able to stabilize this adjacent positive charge through conjugation. Its C-C bonds have significant p-orbital character, allowing them to overlap with the p-orbitals of the aromatic ring, effectively delocalizing the charge. This stabilization is not possible when the electrophile attacks at the meta position. leah4sci.com
While the cyclopropyl group directs to both ortho and para positions, the ratio of the products can be influenced by steric hindrance. For a substituted cyclopropylbenzene like this compound, the bulky nature of the substituent would sterically hinder the approach of the electrophile to the ortho positions, leading to a higher proportion of the para-substituted product. Studies on monoalkylbenzenes have shown that as the size of the alkyl group increases, the percentage of the ortho product decreases significantly. masterorganicchemistry.com
Table 2: Regioselectivity in the Detritiation of Substituted Cyclopropylbenzenes
| Substituent | Position of Tritium | Relative Rate (f) | σ⁺ Value | Reference |
|---|---|---|---|---|
| Cyclopropyl | para | 13,900 | -0.473 | rsc.org |
| Cyclopropyl | ortho | 1,630 | - | rsc.org |
| 1-Methylcyclopropyl | para | 39,200 | -0.525 | rsc.org |
Data from acid-catalysed detritiation in acetic acid–trifluoroacetic acid media at 70°C, relative to benzene.
Influence of the Cyclopropyl Group on Aromatic Reactivity
The cyclopropyl group is a strong activating group for electrophilic aromatic substitution, meaning that cyclopropylbenzene reacts much faster than benzene itself. rsc.orgchadsprep.com This activating nature stems from the unique electronic properties of the cyclopropane ring. The internal C-C-C bond angles of approximately 60° cause the carbon atoms to have a hybridization state with more p-character than a typical sp³ carbon. These orbitals, often referred to as Walsh orbitals, have electron density extending outside the ring and can overlap effectively with the π-system of the attached benzene ring. stackexchange.com
This overlap allows the cyclopropyl group to act as a strong π-electron donor through conjugation, enriching the electron density of the aromatic ring and making it more nucleophilic and thus more reactive towards electrophiles. stackexchange.com The stabilization of the positively charged transition state (the arenium ion) is a key factor in this rate enhancement. chadsprep.com
The activating ability of a cyclopropyl group is comparable to, and often greater than, that of other alkyl groups like isopropyl or tert-butyl. For instance, studies on the acid-catalysed detritiation of substituted benzenes show that the p-cyclopropyl substituent activates the ring more strongly than a p-methyl group. rsc.org Furthermore, adding a methyl group to the C1 position of the cyclopropyl ring (as in 1-methylcyclopropyl) further enhances its activating effect due to additional inductive and hyperconjugative contributions. rsc.org This suggests that a (1-Methyl-2-octylcyclopropyl) substituent would be a very potent activating group for EAS reactions.
Computational and Experimental Approaches to Elucidating Reaction Pathways
A combination of computational and experimental techniques is crucial for developing a detailed understanding of the complex reaction mechanisms involving this compound and its analogues.
Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. csic.esacs.org These methods allow researchers to:
Calculate the geometries and energies of reactants, intermediates, transition states, and products. nih.gov
Determine activation barriers, which helps in predicting reaction rates and selectivity (chemo-, regio-, and stereo-). csic.es
Simulate the rearrangement of reactive intermediates, such as cyclopropyl carbenes, to understand the preferred pathways. researchgate.netcolby.edu
Analyze the electronic structure of intermediates to explain observed reactivity, for example, by calculating singlet-triplet energy gaps in carbenes. colby.edu
Experimental Approaches: Experimental studies provide the real-world data needed to validate or refine the proposed computational models. Key experimental techniques include:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing catalyst, substrate, or temperature) provides insight into the rate-determining step and the composition of the transition state. researchgate.netduke.edu
Hammett Plots: By studying the effect of electronically different substituents on the reaction rate, a Hammett plot can be constructed. The slope (ρ value) gives information about charge development in the transition state, which was used to support a concerted mechanism in gold-catalyzed cyclopropanation. duke.edu Parabolic Hammett plots have been observed in the ring-opening of electrophilic cyclopropanes, indicating a change in the rate-determining step or transition state structure across the series. nih.gov
Isotope Effects: Kinetic Isotope Effects (KIEs) are measured by replacing an atom with one of its heavier isotopes (e.g., H with D) and observing the change in reaction rate. This technique is used to probe bond-breaking/forming in the rate-determining step. researchgate.net
Stereochemical Analysis: The stereochemical outcome of a reaction provides crucial mechanistic clues. For example, the retention of alkene stereochemistry in cyclopropanation points to a concerted mechanism. masterorganicchemistry.comduke.edu
Trapping Experiments: Highly reactive, transient intermediates can be "trapped" by adding a scavenger reagent that reacts with the intermediate to form a stable, characterizable product, thus providing evidence for its existence. uva.nl
Together, these complementary approaches provide a robust framework for elucidating the intricate details of reaction pathways in carbene chemistry and electrophilic aromatic substitution.
Density Functional Theory (DFT) Studies of Transition States and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving arylcyclopropanes. These computational studies provide valuable information on the geometries and energies of transition states and intermediates, which are often difficult to observe experimentally.
Research on the cation radicals of substituted arylcyclopropanes has utilized DFT calculations, specifically with methods like B3LYP/6-31G*, to investigate nucleophilic substitution reactions. acs.org These studies have shown that the reaction proceeds stereospecifically with inversion of configuration and that nucleophilic attack is highly regioselective, favoring the more substituted carbon atom of the cyclopropane ring. acs.org The calculations are crucial in understanding the electronic effects of substituents on both the cyclopropane ring and the aryl group, which significantly influence the reaction pathways and rate constants. acs.org
In broader contexts of cyclopropane chemistry, DFT has been used to explore various reaction mechanisms. For instance, studies on the phosphine-catalyzed ring-opening of cyclopropyl ketones have used DFT to map out the entire reaction pathway, including nucleophilic substitution, intramolecular Michael addition, proton transfer, and Wittig reaction steps. acs.org These calculations revealed that substituent effects have a considerable impact on the energy barriers of the ring-opening process. acs.org Similarly, DFT analysis has been applied to the copolymerization of cyclopropenone with ethylene (B1197577) catalyzed by palladium, where the transition states for carbonyl insertion and subsequent steps were characterized, providing insights into the reaction barriers and thermodynamics. nih.gov
While not directly involving this compound, these examples highlight the capability of DFT to model complex reaction coordinates for related cyclopropyl systems. The calculated energies and structures from such studies are fundamental to predicting reaction outcomes and understanding mechanistic details.
Table 1: Representative DFT-Calculated Parameters for Analogous Cyclopropane Reactions
| System/Reaction | Computational Method | Key Finding | Reference |
| Substituted Arylcyclopropane Cation Radical + Nucleophile | B3LYP/6-31G* | Stereospecific reaction with inversion of configuration; regioselective attack at the more substituted carbon. | acs.org |
| Phosphine-Catalyzed Ring-Opening of Cyclopropyl Ketone | DFT | Identification of a four-step reaction pathway and significant substituent effects on energy barriers. | acs.org |
| Pd-Catalyzed Copolymerization of Cyclopropenone and Ethylene | DFT | Characterization of transition state energies for carbonyl insertion. | nih.gov |
Kinetic and Spectroscopic Probes for Mechanistic Elucidation
Experimental techniques, including kinetic studies and various forms of spectroscopy, are indispensable for validating the mechanisms proposed by theoretical calculations and for providing a complete picture of the reaction dynamics.
For the nucleophilic substitution reactions of arylcyclopropane cation radicals, time-resolved laser flash photolysis has been a key technique. acs.org This method allows for the direct observation and kinetic characterization of the transient cation radical intermediates. By monitoring the decay of these species in the presence of nucleophiles, researchers can determine rate constants and probe the influence of steric and electronic factors. acs.org For these systems, it was found that electronic effects of substituents on both the cyclopropane and aryl moieties have a substantial impact on the reaction rates, whereas steric effects are surprisingly small. acs.org
In other studies of cyclopropane derivatives, various spectroscopic methods are routinely employed. For example, in the investigation of a bis-benzimidazole derivative, FT-IR, dispersive Raman, and NMR spectroscopy, in conjunction with DFT calculations, were used for complete structural and vibrational characterization. nih.gov While this study did not focus on reaction mechanisms, it demonstrates the power of combining spectroscopic data with theoretical models to understand molecular properties.
Although direct kinetic or spectroscopic data for reactions of this compound were not found, the methodologies applied to its analogues are directly transferable. Future studies on this specific compound would likely employ a similar combination of time-resolved spectroscopy to characterize reactive intermediates and kinetic analysis to determine rate laws and substituent effects.
Table 2: Experimental Techniques for Mechanistic Elucidation of Analogous Cyclopropane Reactions
| Technique | Application | Key Findings for Analogous Systems | Reference(s) |
| Time-Resolved Laser Flash Photolysis | Direct observation and kinetic study of arylcyclopropane cation radicals. | Rate constants are highly sensitive to electronic substituent effects; steric effects are minimal. | acs.org |
| FT-IR and Solid-State NMR Spectroscopy | In-situ monitoring of reactants, intermediates, and products in catalytic reactions. | Identification of adsorbed species and intermediates in zeolite-catalyzed reactions. | mdpi.com |
| Kinetic Analysis | Determination of reaction order and rate constants. | Revealed a bimolecular mechanism for methyl ester promoted methanol (B129727) dehydration. | mdpi.com |
Theoretical and Computational Chemistry of 1 Methyl 2 Octylcyclopropyl Benzene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-Methyl-2-octylcyclopropyl)benzene. These methods provide a quantitative description of the molecule's electronic landscape and its propensity to undergo chemical transformations.
The determination of stable molecular structures (ground states) and the geometries of fleeting intermediates (transition states) is a cornerstone of computational chemistry. For a molecule like this compound, a combination of ab initio and Density Functional Theory (DFT) methods is employed to achieve a balance between accuracy and computational cost.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate results. DFT, on the other hand, utilizes electron density to calculate the energy of a system and has become a workhorse in computational chemistry due to its favorable scaling with system size. scispace.com Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources, are particularly popular for their accuracy in predicting molecular geometries and energies. scispace.comscielo.org.mx
For this compound, geometry optimization would typically be performed using a basis set like 6-31G(d,p) or larger to adequately describe the electronic distribution around the carbon, hydrogen, and benzene (B151609) ring atoms. scispace.com These calculations would yield the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Similarly, transition state geometries for reactions involving the cyclopropane (B1198618) ring or the benzene ring can be located using these methods, providing crucial information about the reaction mechanism. arxiv.org The workflow for such calculations often involves initial low-level calculations to obtain a reasonable starting geometry, followed by higher-level calculations for refinement. arxiv.orgrsc.org
Table 1: Representative Theoretical Methods for Geometric and Electronic Structure Calculations
| Method | Description | Typical Application |
|---|---|---|
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation in an approximate way, not accounting for electron correlation. | Initial geometry optimizations, provides a starting point for more advanced methods. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation to the HF theory. | More accurate energy and geometry predictions than HF. |
| Density Functional Theory (DFT) | A method based on the electron density of the system. Various functionals (e.g., B3LYP, PBE) are available. | Widely used for a broad range of systems due to its balance of accuracy and computational cost. scielo.org.mx |
| Coupled Cluster (CC) | A high-level ab initio method that is considered the "gold standard" for accuracy in quantum chemistry. | Benchmark calculations for smaller systems or for validating DFT results. |
The this compound molecule presents a fascinating case for the interplay of two key chemical concepts: the aromaticity of the benzene ring and the inherent strain of the cyclopropane ring.
Aromaticity: The benzene ring in the molecule is aromatic, a property that confers significant thermodynamic stability. This arises from the cyclic delocalization of its six π-electrons. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of the ring is a hallmark of aromaticity. comporgchem.com The substitution of the cyclopropyl (B3062369) group on the benzene ring can subtly influence its aromatic character by altering the electron density distribution within the ring.
Cyclopropane Ring Strain: The three-membered ring of cyclopropane is highly strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.comopenstax.org This "angle strain," along with torsional strain from eclipsed C-H bonds, makes the cyclopropane ring reactive and susceptible to ring-opening reactions. openstax.orgmasterorganicchemistry.com The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com
The substituents on the cyclopropane ring in this compound—the methyl and phenyl groups—can further modulate this ring strain. nih.gov The interaction between the cyclopropane's Walsh orbitals and the π-system of the benzene ring is a key feature. nih.gov The 3e' orbitals of the cyclopropane ring have the appropriate symmetry to interact with the π-orbitals of the phenyl group, leading to a degree of conjugation. nih.gov This interaction can lead to a slight elongation of the cyclopropane bond adjacent to the phenyl group and a shortening of the bond opposite to it, an effect that can be accurately modeled by DFT calculations. nih.gov
Table 2: Calculated Strain Energies for Substituted Cyclopropanes
| Compound | Strain Energy (kJ/mol) | Reference |
|---|---|---|
| Cyclopropane | 115 | openstax.org |
| Methylcyclopropane | ~117.9 | nih.gov |
| 1,1-Dimethylcyclopropane | 117.0 | nih.gov |
| Hexamethylcyclopropane | 146.1 | nih.gov |
Note: The strain energy of this compound would be influenced by both the methyl and octyl substituents, as well as the phenyl group.
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. For this compound, a particularly important reaction to model is the ring-opening of the cyclopropane moiety.
The high ring strain of cyclopropane makes it susceptible to cleavage under various conditions. nih.gov DFT calculations can be used to map the potential energy surface for the ring-opening process, identifying the lowest energy pathway and the corresponding activation energy barrier. acs.orgresearchgate.net For substituted cyclopropanes, the regioselectivity of the ring-opening is a key question. For instance, in the presence of an acid catalyst, the protonation of the cyclopropane ring could lead to a carbocationic intermediate, and the subsequent cleavage would likely occur to form the most stable carbocation. The presence of the phenyl group would significantly influence the stability of such intermediates.
The energy barriers for these reactions can be calculated as the difference in energy between the ground state of the reactant and the transition state. These barriers provide a quantitative measure of the reaction rate, with higher barriers corresponding to slower reactions. acs.org
Conformational Analysis and Intermolecular Interactions
The flexibility of the octyl chain and the rotational freedom around the single bonds in this compound give rise to a multitude of possible three-dimensional arrangements, or conformations.
In the gas phase, where intermolecular interactions are negligible, the conformational preferences of a molecule are governed by intramolecular forces such as steric hindrance and torsional strain. Computational methods can systematically explore the conformational space of this compound to identify the most stable conformers. nih.gov
The rotation around the bond connecting the cyclopropane ring to the benzene ring is of particular interest. The phenyl group is expected to adopt a "bisected" conformation, where the plane of the benzene ring is perpendicular to the plane of the cyclopropane ring, to maximize the stabilizing interaction between the cyclopropane's Walsh orbitals and the benzene's π-system. nih.gov However, steric hindrance with the methyl and octyl groups on the cyclopropane ring will influence the precise rotational angle.
The long octyl chain can adopt numerous conformations. A systematic conformational search, often using molecular mechanics initially, followed by DFT optimization of the low-energy conformers, would be necessary to identify the global minimum energy structure in the gas phase. nih.gov
The this compound molecule possesses stereocenters, meaning it can exist as different stereoisomers. The cyclopropane ring itself has two stereocenters at the C1 and C2 positions. Therefore, cis and trans diastereomers are possible, depending on the relative orientation of the methyl and octyl groups.
Theoretical calculations can be invaluable in predicting the stereochemical outcome of reactions that form the cyclopropyl ring, such as cyclopropanation reactions. unl.ptresearchgate.net For example, in a Simmons-Smith type cyclopropanation of an appropriately substituted alkene, the approach of the carbene to the double bond can be influenced by the steric bulk of existing substituents. unl.pt By modeling the transition states for the formation of the different stereoisomers, the relative activation energies can be determined, allowing for a prediction of the major product. acs.org The diastereoselectivity of such reactions is often governed by minimizing steric interactions in the transition state. unl.ptacs.org
Predictive Modeling for Synthesis and Reactivity (e.g., Machine Learning in Stereoselective Synthesis)nih.gov
The tailored synthesis of complex molecules like this compound, which possesses multiple stereocenters, presents a significant synthetic challenge. Predicting the outcome of reactions, particularly the stereoselectivity, is crucial for devising efficient synthetic routes. In recent years, the fields of computational chemistry and data science have converged to create powerful predictive models, often leveraging machine learning, to tackle these challenges. While specific predictive models for this compound are not yet detailed in published literature, the principles and methodologies are well-established through studies on analogous cyclopropanation and other organic reactions. vapourtec.comarxiv.orgrsc.org
At its core, predictive modeling in this context involves training algorithms on large datasets of known chemical reactions to identify complex patterns and relationships between reactants, reagents, conditions, and outcomes. arxiv.orgresearchgate.net These models can then be used to forecast the results of new, unproven reactions, thereby reducing the need for extensive trial-and-error experimentation. vapourtec.comarxiv.org
Machine Learning in Stereoselective Synthesis
The synthesis of this compound would likely involve a cyclopropanation reaction, a class of transformations for which stereoselectivity is a paramount concern. Machine learning models have shown considerable promise in predicting the enantiomeric or diastereomeric excess of stereoselective reactions. rsc.orgnih.govyoutube.com These models move beyond qualitative understanding based on steric and electronic effects to provide quantitative predictions. rsc.org
A typical workflow for developing a predictive model for the stereoselective synthesis of a cyclopropane like our target compound would involve:
Data Curation: A large dataset of cyclopropanation reactions with known stereochemical outcomes would be assembled from chemical databases like Reaxys. vapourtec.com
Featurization: The reactants, catalysts, solvents, and other reaction components are converted into numerical representations, or "features," that a machine learning algorithm can process. nih.gov These can range from simple molecular fingerprints to complex quantum chemical descriptors calculated via Density Functional Theory (DFT). nih.govacs.org
Model Training: An appropriate machine learning algorithm, such as a Random Forest or a neural network, is trained on the featurized dataset. vapourtec.comnih.gov The model learns the intricate relationships between the input features and the reaction outcome (e.g., diastereomeric ratio).
Validation and Prediction: The model's predictive power is rigorously tested on a separate set of reactions not used during training. Once validated, it can be used to predict the stereoselectivity for the synthesis of this compound under various conditions.
For instance, a model could predict the most suitable chiral ligand or catalyst to achieve a high diastereomeric ratio for the trans or cis isomer of this compound. The features used in such a model are critical for its accuracy.
Interactive Data Table: Example Features for a Machine Learning Model Predicting Diastereoselectivity in Cyclopropanation
| Feature Type | Example Descriptors for this compound Synthesis | Rationale |
| Substrate Features | Steric parameters (e.g., Tolman cone angle of substituents), Electronic parameters (e.g., Hammett parameters of the phenyl group), Molecular weight, Number of rotatable bonds. | The size and electronic nature of the octyl and methyl groups on the cyclopropane precursor will heavily influence the approach of the carbene source. acs.org |
| Reagent Features | Type of carbene precursor (e.g., diazoacetate, diiodomethane), Concentration. | The reactivity of the carbene source is a key determinant of the reaction pathway. |
| Catalyst Features | Identity of the metal center (e.g., Rh, Cu, Pd), Ligand descriptors (e.g., bite angle, steric maps of chiral ligands). | The catalyst and its associated ligands create the chiral environment that dictates stereoselectivity. nih.gov |
| Solvent/Condition Features | Solvent polarity (e.g., dielectric constant), Temperature, Reaction time. | Reaction conditions can influence catalyst activity and the stability of transition states. vapourtec.com |
Predicting Reactivity and Reaction Conditions
Beyond stereoselectivity, machine learning models can predict other crucial aspects of the synthesis. Neural network models trained on millions of reactions can suggest optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures, with high accuracy. vapourtec.com For the synthesis of this compound, such a model could propose a complete set of starting conditions, significantly accelerating the experimental optimization process. arxiv.org
Furthermore, computational tools can predict the intrinsic reactivity of the molecule itself. The cyclopropane ring, due to its inherent ring strain, can undergo ring-opening reactions. nih.gov Predictive models can assess the lability of the C-C bonds in the cyclopropane ring of this compound based on its substitution pattern. For example, the presence of the phenyl group (an electron-accepting group in some contexts) can make the cyclopropane susceptible to nucleophilic attack. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural descriptors with the molecule's stability or propensity to undergo specific reactions. purdue.edu
Interactive Data Table: Hypothetical Reactivity Predictions for this compound
| Predicted Property | Computational Method | Influencing Factors | Predicted Outcome |
| Ring-Opening Reactivity | DFT calculations of bond dissociation energies, Machine learning models trained on reactivity data. | Ring strain, Electronic effects of phenyl and alkyl substituents. | Moderate susceptibility to nucleophilic ring-opening at the C1-C2 bond due to phenyl group influence. |
| Optimal Cyclopropanation Catalyst | Neural network trained on reaction databases. | Structure of the precursor alkene (1-octyl-2-phenylpropene), desired stereoisomer. | Prediction of a specific rhodium-based chiral catalyst for high trans selectivity. |
| Predicted Boiling Point | QSPR model based on topological and constitutional descriptors. | Molecular weight, van der Waals surface area. | Estimated range of 280-300 °C. |
| Oxidative Stability | Automated reaction network generation. neurips.cc | Presence of benzylic protons and the strained cyclopropane ring. | Potential for oxidation at the benzylic position and sites on the octyl chain under harsh conditions. |
Research Outlook and Future Directions for 1 Methyl 2 Octylcyclopropyl Benzene Derivatives
Development of Novel Catalytic Systems for Stereoselective Synthesis
The synthesis of specific stereoisomers of substituted cyclopropanes is a significant challenge in organic chemistry. For derivatives of (1-Methyl-2-octylcyclopropyl)benzene, controlling the stereochemistry of the cyclopropane (B1198618) ring is crucial for potential applications where specific three-dimensional arrangements are required. Future research will likely focus on the development of more efficient and highly selective catalytic systems.
Recent advancements have highlighted the power of various catalytic approaches for enantioselective cyclopropanation. Organocatalysis, for instance, has emerged as a powerful tool. Chiral diphenylprolinol TMS ether, used as a catalyst in the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, has successfully produced cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org This methodology could be adapted for the synthesis of chiral this compound precursors.
Transition metal catalysis, particularly with rhodium complexes, offers another promising avenue. Chiral Rh(III) complexes have been utilized in cascade Michael-initiated ring closure (MIRC) reactions to synthesize cyclopropanes enantioselectively. rsc.org Similarly, rhodium(II) catalysts are effective in C–H functionalization, allowing for the differentiation of C-H bonds within a molecule by selecting the appropriate catalyst. nih.gov The development of new rhodium catalysts with tailored ligand frameworks could enable highly specific stereoselective synthesis of complex cyclopropylbenzenes.
Furthermore, the field of biocatalysis presents exciting opportunities. Researchers have reported the computational design of 'generalist' cyclopropanases with the ability to produce a full set of cyclopropane stereoisomers with high diastereo- and enantioselectivity (up to 99% de and 99% ee). chemrxiv.org Applying such engineered enzymes to precursors of this compound could provide an environmentally friendly and highly selective route to desired stereoisomers.
| Catalytic System | Type | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Chiral Diphenylprolinol TMS Ether | Organocatalysis | High enantio- and diastereoselectivity in cascade reactions. | Asymmetric synthesis of cyclopropane core from unsaturated precursors. | organic-chemistry.org |
| Chiral Rhodium(III) Complexes | Transition Metal Catalysis | Effective in cascade Michael-initiated ring closure (MIRC) reactions. | Enantioselective synthesis of functionalized cyclopropylbenzenes. | rsc.org |
| Engineered Cyclopropanases | Biocatalysis | Stereodivergent synthesis, providing access to all stereoisomers with high selectivity. | Green and highly selective synthesis of specific enantiomers and diastereomers. | chemrxiv.org |
| Palladium(II) with N-acetyl amino acid ligands | Transition Metal Catalysis | Enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes. | Introduction of aryl groups with high enantiomeric ratios. | chemrxiv.org |
Exploration of New Mechanistic Pathways for Ring Transformations
The inherent ring strain of cyclopropanes makes them versatile intermediates for a variety of ring-opening and transformation reactions. acs.org Future research on this compound derivatives will undoubtedly explore new mechanistic pathways to convert the cyclopropane core into more complex molecular architectures.
One area of interest is the study of cascade reactions initiated by ring-opening. For example, cyclopropyl (B3062369) aryl ketones have been shown to undergo uncatalyzed cascade ring-opening/recyclization to form indenones and fluorenones, with the reaction pathway influenced by solvent, temperature, and substituents. acs.org The mechanism is thought to involve a zwitterionic intermediate formed via DMSO-assisted ring-opening. acs.org Investigating similar transformations for derivatives of this compound could lead to novel polycyclic aromatic structures.
Tandem reactions involving transition metals also offer significant potential. A tandem Heck–cyclopropane ring-opening reaction has been studied, where detailed experimental and computational studies revealed the dual roles of a hydroxyl group in governing the regio- and stereoselectivity of the cyclopropane ring-opening. acs.org Exploring such tandem processes could allow for the controlled cleavage of specific C-C bonds in the cyclopropane ring of this compound derivatives, leading to stereochemically defined acyclic or larger ring systems.
Photochemical transformations represent another frontier. researchgate.net Visible-light-mediated ring-opening reactions of cyclopropanes can proceed through radical intermediates, offering an alternative to traditional thermal or acid-catalyzed methods. rsc.org The development of photochemically promoted synthesis and ring-opening of cyclopropanes could provide greener and more selective methods for manipulating the this compound scaffold. researchgate.net
Advanced Computational Tools for Rational Design of Substituted Cyclopropylbenzenes
The rational design of molecules and catalysts is increasingly reliant on advanced computational tools. For substituted cyclopropylbenzenes, computational chemistry can provide deep insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of novel derivatives with desired properties.
Density Functional Theory (DFT) studies have become indispensable for elucidating complex reaction pathways. For instance, DFT calculations have been used to understand the selectivity in the tandem Heck–ring-opening of cyclopropyldiol derivatives, explaining the observed selectivity by comparing the energy surfaces of competing pathways. acs.org Similar computational studies on reactions involving this compound could predict how substituents on the benzene (B151609) ring or the octyl chain influence reactivity and selectivity.
Computational tools are also crucial for catalyst design. A mechanism-based, multi-state computational design workflow was recently used to engineer cyclopropanase biocatalysts with tailored and predictable stereoselectivity for a broad range of substrates. chemrxiv.org This approach, which models the transition states of the reaction, could be applied to design specific enzymes for the synthesis of this compound derivatives. Computational analysis has also been key in understanding the enantioselective C–H cleavage in palladium-catalyzed arylations of cyclopropanes, revealing the transition structures responsible for stereocontrol. chemrxiv.org
These computational approaches will accelerate the discovery of new reactions and the development of highly efficient catalysts, enabling the rational design of this compound derivatives for specific applications.
Integration with Broader Organic Synthesis Methodologies (e.g., C-H functionalization, cascade reactions)
The future of research on this compound derivatives will also involve integrating their synthesis and modification with powerful, modern organic synthesis methodologies. This includes C-H functionalization and cascade reactions, which allow for the efficient construction of complex molecules from simpler precursors.
C-H functionalization offers a transformative approach to modify organic molecules by directly converting C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. youtube.com For this compound, this could involve the late-stage modification of the benzene ring or the octyl chain. Palladium-catalyzed C(sp³)–H activation, guided by directing groups, has been used for the skeletal reorganization of cyclopropane carboxylic acid derivatives. chemrxiv.org This strategy could be adapted to introduce functional groups at specific positions. Furthermore, site-selective C-H functionalization of cycloalkanes has been achieved using specific ligands that enable transannular C-H arylation, a major step in the molecular editing of saturated carbocycles. nih.gov
Q & A
Basic Research Questions
Q. What are recommended methodologies for synthesizing (1-Methyl-2-octylcyclopropyl)benzene, and what challenges arise during cyclopropane ring formation?
- Methodology : Cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith reaction) or photochemical methods could be explored. For sterically hindered systems like this compound, steric effects from the octyl group may require optimized catalysts (e.g., Rh or Pd complexes).
- Characterization : Use NMR (¹H/¹³C) to confirm cyclopropane ring geometry and substituent positions. Mass spectrometry (HRMS) and FTIR can validate molecular weight and functional groups.
- Challenges : Potential ring strain and side reactions (e.g., ring-opening under acidic/basic conditions) must be monitored .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Avoid contact with strong acids/bases, which may destabilize the cyclopropane ring .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizing agents and heat sources .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- Purity : HPLC with UV detection (λ = 220–280 nm) or GC-MS for volatile fractions.
- Structural Confirmation :
- NMR : ¹H (cyclopropane protons: δ 0.5–2.0 ppm), ¹³C (cyclopropane carbons: δ 10–25 ppm).
- X-ray Crystallography : Resolve steric effects from the octyl and methyl groups.
- Stability Testing : Monitor thermal decomposition via TGA/DSC and assess hydrolytic stability under pH 2–12 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate cyclopropane ring strain, bond dissociation energies, and transition states for ring-opening reactions.
- Applications : Predict regioselectivity in cross-coupling reactions or hydrogenation pathways. Compare computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in reported stability data for cyclopropane derivatives?
- Case Study : If conflicting data exist on thermal stability:
Perform controlled thermolysis experiments (e.g., in sealed ampules at 100–300°C).
Analyze decomposition products via GC-MS or LC-QTOF.
Correlate with computational predictions of bond dissociation energies.
- Mitigation : Standardize testing conditions (e.g., solvent, atmosphere) and validate with multiple analytical techniques .
Q. How can researchers assess the ecological impact of this compound given limited biodegradation data?
- Methods :
- Biodegradation : OECD 301F test to measure mineralization in aqueous media.
- Bioaccumulation : Determine log P (octanol-water partition coefficient) experimentally or via EPI Suite predictions.
- Toxicity : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
- Data Gaps : Prioritize long-term ecotoxicology studies if log P > 3 (indicative of bioaccumulation potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
